GS967

Description

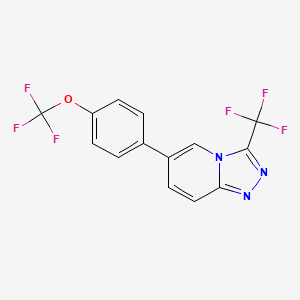

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVBKJITJDHASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Cardiac Sodium Channel Inhibitor GS967: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) in cardiac myocytes.[1][2][3] Its targeted action on this component of the sodium current, which is often enhanced in pathological conditions such as myocardial ischemia and heart failure, makes it a promising anti-arrhythmic agent.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound on cardiac sodium channels, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Preferential Inhibition of the Late Sodium Current

The primary mechanism of action of this compound is the selective inhibition of the late component of the cardiac sodium current (INaL) over the peak sodium current (INaP).[3][4] The late sodium current is a sustained inward sodium current that persists during the plateau phase of the cardiac action potential. Under normal physiological conditions, INaL is very small. However, in disease states like long QT syndrome, heart failure, and ischemia, an enhanced INaL can lead to action potential prolongation, early afterdepolarizations (EADs), and delayed afterdepolarizations (DADs), all of which are triggers for cardiac arrhythmias.[5][6]

This compound exhibits a high degree of selectivity for INaL, with a reported 42-fold preference for the persistent current over the peak current.[2] This selectivity is crucial as it allows for the targeting of the pathological current with minimal effect on the normal cardiac action potential upstroke, which is mediated by the peak sodium current.

Quantitative Effects on Sodium Currents

The inhibitory potency of this compound on cardiac sodium currents has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: Inhibitory Potency (IC50) of this compound on Late Sodium Current (INaL)

| Experimental Model | IC50 (µM) | Reference |

| Rabbit Ventricular Myocytes (ATX-II induced) | 0.13 | [1][3] |

| Isolated Rabbit Hearts (ATX-II induced) | 0.21 | [1][3] |

| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | Not explicitly stated as IC50, but 1 µM this compound caused 63% tonic block of INaL | [4] |

Table 2: Effects of this compound on Peak Sodium Current (INaP)

| Experimental Model | Concentration (µM) | Effect | Reference |

| Human Cardiac Voltage-Gated Sodium Channel (hNav1.5) | 1 | 19% tonic block | [4] |

| Canine Ventricular Myocytes | 1 | Significant suppression (quantitatively similar to mexiletine) | [5] |

| Human iPSC-derived Cardiomyocytes | - | Potent use-dependent block (IC50 = 0.07 µM) | [7][8] |

Table 3: Comparative Use-Dependent Block of Peak Sodium Current (INaP)

| Compound | IC50 for Use-Dependent Block (µM) | Experimental Model | Reference |

| This compound | 0.07 | hNav1.5 expressed in cells | [4][9] |

| This compound | 0.07 | Human iPSC-derived Cardiomyocytes | [7][8] |

| Ranolazine | 16 | hNav1.5 expressed in cells | [4][9] |

| Ranolazine | 7.8 | Human iPSC-derived Cardiomyocytes | [7][8] |

| Lidocaine | 17 | hNav1.5 expressed in cells | [4][9] |

| Lidocaine | 133.5 | Human iPSC-derived Cardiomyocytes | [7][8] |

| Eleclazine | 0.6 | Human iPSC-derived Cardiomyocytes | [7][8] |

| Lacosamide | 158.5 | Human iPSC-derived Cardiomyocytes | [7][8] |

Detailed Mechanism: Beyond Simple Blockade

The interaction of this compound with the cardiac sodium channel (primarily Nav1.5) is multifaceted and involves more than a simple pore block.

Use-Dependent Block

This compound demonstrates a potent use-dependent block of the peak sodium current, meaning its inhibitory effect is more pronounced at higher heart rates.[4][7] This property is advantageous for an anti-arrhythmic drug as it would have a greater effect during tachyarrhythmias. The use-dependent block is attributed to this compound's interaction with the inactivated states of the sodium channel.[4]

Modulation of Channel Gating

This compound significantly modulates the gating properties of the Nav1.5 channel:

-

Slows Recovery from Inactivation: this compound slows the recovery from both fast and slow inactivation, prolonging the refractory period of the channel.[4]

-

Enhances Slow Inactivation: The drug enhances the entry of the channel into the slow inactivated state.[4]

-

Shifts Voltage-Dependence of Inactivation: this compound shifts the voltage-dependence of steady-state inactivation of INaL towards more negative potentials.[10]

These effects on channel gating contribute to the use-dependent block and the overall reduction in sodium influx, particularly during sustained depolarization or rapid pacing.

Binding Site

Studies using site-directed mutagenesis suggest that this compound interacts with a site on the sodium channel that partially overlaps with the binding site for local anesthetics. An engineered mutation at the F1760A site, a known interaction site for local anesthetics, partially attenuated the use-dependent block by this compound but did not affect the tonic block of the late sodium current.[4][9] This indicates that the mechanisms for use-dependent block of the peak current and tonic block of the late current may be distinct.

Signaling Pathways and Downstream Effects

The inhibition of the late sodium current by this compound has significant downstream consequences on cardiac myocyte electrophysiology and calcium handling, ultimately leading to its anti-arrhythmic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]

- 7. biorxiv.org [biorxiv.org]

- 8. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of GS-967 in SCN8A Encephalopathy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of GS-967, a novel sodium channel modulator, in the context of SCN8A encephalopathy. SCN8A encephalopathy is a severe, infant-onset epileptic encephalopathy caused by de novo mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][2][3][4][5] A common biophysical defect resulting from these mutations is an increase in persistent sodium current, leading to neuronal hyperexcitability and refractory seizures.[1][2][3][4] This document provides a detailed examination of the preclinical evidence for GS-967 as a potential precision therapeutic agent for this devastating disorder.

Mechanism of Action and Therapeutic Rationale

GS-967 (also known as GS-458967) is a potent and selective inhibitor of persistent sodium current with greater preference for the persistent versus the peak current.[1][2][3][4] This preferential targeting is significant because it allows for the modulation of the pathological, sustained sodium influx that drives neuronal hyperexcitability in SCN8A encephalopathy, while having a lesser effect on the transient peak current responsible for normal action potential propagation. This targeted approach suggests a potentially wider therapeutic window and a lower risk of side effects compared to non-selective sodium channel blockers. The therapeutic rationale is to specifically counteract the gain-of-function mechanism in SCN8A mutations that leads to elevated persistent sodium current.

Preclinical Efficacy of GS-967 in a Mouse Model of SCN8A Encephalopathy

A pivotal study investigated the efficacy of GS-967 in the Scn8a-N1768D/+ mouse model, which carries a patient-derived SCN8A mutation known to increase persistent sodium current.[1][2][4] The findings from this preclinical model provide strong evidence for the therapeutic potential of GS-967.

Electrophysiological Effects

In vitro patch-clamp recordings from hippocampal neurons of Scn8a-N1768D/+ mice demonstrated that GS-967 effectively addresses the underlying cellular pathology. The compound potently blocked the elevated persistent sodium current without affecting the peak sodium current.[1][2] This action resulted in the normalization of action potential morphology and a reduction in neuronal excitability.[1][2][4]

Anticonvulsant and Survival Benefits

Acute Treatment: Acute administration of GS-967 provided dose-dependent protection against seizures induced by maximal electroshock (MES) in both Scn8a-N1768D/+ and wild-type mice.[1][2][3][4] Notably, GS-967 exhibited significantly greater potency than phenytoin, a commonly used sodium channel blocker.[1]

Chronic Treatment: Long-term treatment with GS-967 in Scn8a-N1768D/+ mice led to a significant reduction in the frequency of spontaneous seizures and, remarkably, complete protection from seizure-associated mortality observed in untreated mice.[1][2][3][4] This protection was achieved at a dose that did not produce overt signs of behavioral toxicity or sedation.[1][2][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of GS-967 in the Scn8a-N1768D/+ mouse model.

Table 1: Anticonvulsant Potency of GS-967 vs. Phenytoin

| Compound | Mouse Genotype | EC50 (mg/kg) for MES-induced Seizure Protection |

| GS-967 | Scn8a-N1768D/+ | 1.1 ± 0.23 |

| Phenytoin | Scn8a-N1768D/+ | 5.33 ± 0.69 |

Data from dose-response curves for protection against maximal electroshock-induced seizures.[1]

Table 2: Effects of Chronic GS-967 Treatment on Survival

| Treatment Group | Genotype | Number of Mice | Survival Status |

| Untreated | Scn8a-N1768D/+ | 7 | 0% survival (all died from seizures) |

| GS-967-treated | Scn8a-N1768D/+ | 7 | 100% survival |

Survival outcomes observed during chronic treatment.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. The key experimental protocols are outlined below.

Animal Model

-

Model: Scn8a-N1768D/+ mice, which are heterozygous for a patient-derived SCN8A mutation.

-

Background Strain: C3HeB/FeJ.

-

Genotyping: Performed to confirm the presence of the N1768D mutation.

Electrophysiology

-

Preparation: Acutely dissociated hippocampal pyramidal neurons or hippocampal brain slices from postnatal day 30-35 (P30-P35) Scn8a-N1768D/+ and wild-type littermate mice.

-

Recording Technique: Whole-cell voltage-clamp and current-clamp recordings.

-

Parameters Measured:

-

Persistent and peak sodium currents.

-

Action potential threshold, amplitude, and duration.

-

Early afterdepolarizations (EADs).

-

Neuronal firing frequency in response to current injections.

-

Seizure Studies

-

Maximal Electroshock (MES) Seizure Induction:

-

Stimulus: An electrical stimulus was delivered via corneal electrodes. The stimulus intensity was determined for both Scn8a-N1768D/+ (120 mC) and wild-type (720 mC) mice to reliably induce seizures with maximal hindlimb extension.

-

Drug Administration: GS-967 or phenytoin was administered intraperitoneally (i.p.) prior to the MES stimulus.

-

Endpoint: Protection from maximal hindlimb extension was recorded.

-

-

Spontaneous Seizure Monitoring:

-

Method: Continuous video-EEG monitoring of chronically treated and untreated Scn8a-N1768D/+ mice.

-

Duration: Mice were monitored for an extended period to determine seizure frequency and severity.

-

Chronic Treatment and Behavioral Analysis

-

Drug Administration: GS-967 was administered in the chow at a dose of 1.5 mg/kg/day.

-

Behavioral Assessments:

-

Modified Irwin Screen: To assess for any overt neurobehavioral abnormalities.

-

Open-Field Test: To measure locomotor activity.

-

Accelerating Rotarod: To evaluate motor coordination and balance.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of GS-967 and the experimental workflow used in the preclinical studies.

Caption: Mechanism of GS-967 in SCN8A Encephalopathy.

Caption: Experimental workflow for preclinical studies of GS-967.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of GS-967 as a precision medicine for SCN8A encephalopathy, particularly for patients with mutations that result in increased persistent sodium current. The selective inhibition of this pathological current by GS-967, coupled with its demonstrated efficacy in reducing seizures and preventing mortality in a relevant animal model, highlights its promise. Future research should focus on clinical trials to evaluate the safety, tolerability, and efficacy of GS-967 in patients with SCN8A encephalopathy. Furthermore, identifying biomarkers to predict which patients are most likely to respond to GS-967 will be crucial for its successful clinical development and application.

References

- 1. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. [논문]The novel sodium channel modulator GS‐458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy [scienceon.kisti.re.kr]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

GS967: A Selective Inhibitor of the Late Sodium Current for Cardiovascular and Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS967, also known as GS-458967, is a potent and highly selective small molecule inhibitor of the late component of the cardiac sodium current (INaL).[1][2] This persistent current, although small in amplitude compared to the peak sodium current, plays a significant role in the pathophysiology of various cardiovascular and neurological disorders, including cardiac arrhythmias, heart failure, and certain forms of epilepsy.[3][4][5] By selectively targeting the late sodium current, this compound offers a promising therapeutic strategy with a potentially favorable safety profile compared to non-selective sodium channel blockers. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and experimental data related to this compound, intended for professionals in the field of drug discovery and development.

Introduction to the Late Sodium Current (INaL)

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current (INaP).[4][5] Following this rapid depolarization, the majority of sodium channels inactivate. However, a small fraction of channels fail to inactivate completely or reopen during the plateau phase of the action potential, giving rise to a persistent or late sodium current (INaL).[4][6]

Under normal physiological conditions, INaL is very small. However, in pathological states such as heart failure, long QT syndrome type 3, and myocardial ischemia, the magnitude of INaL can be significantly enhanced.[6][7] This augmented late sodium influx leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the direction of the sodium-calcium exchanger (NCX).[3][8] The resulting calcium overload is a key driver of cellular arrhythmogenesis, contributing to early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and increased spatial dispersion of repolarization.[3][7]

This compound: Mechanism of Action and Pharmacology

This compound is a triazolopyridine derivative that exhibits high selectivity for the late sodium current over the peak sodium current.[9][10] This selectivity is attributed to its unique interaction with the sodium channel, which involves a use-dependent block and modulation of channel inactivation kinetics.[11][12] this compound has been shown to induce a hyperpolarized shift in the steady-state inactivation of the sodium channel and to slow the recovery from fast inactivation.[13][14]

The primary mechanism of action of this compound involves the reduction of the elevated INaL observed in pathological conditions. By inhibiting this persistent sodium influx, this compound mitigates the downstream consequences of sodium and calcium overload, thereby exerting its anti-arrhythmic and other therapeutic effects.[3][4]

Quantitative Data and Efficacy

The potency and selectivity of this compound have been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Potency of this compound

| Parameter | Model System | Value | Reference |

| IC50 (Late INa) | Canine Ventricular Cardiomyocytes | ~200 nM | [7][15] |

| IC50 (Late INa) | Ventricular Myocytes | 0.13 µM | [1][13][16] |

| IC50 (Late INa) | Isolated Hearts | 0.21 µM | [1][13][16] |

| IC50 (Use-Dependent Block of INaP) | Human iPSC-derived Cardiomyocytes | 0.07 µM | [11][12][17] |

| IC50 (Persistent INaP) | Cardiomyocytes from Pluripotent Stem Cells | 0.07 µM | [13] |

Table 2: Electrophysiological Effects of this compound

| Parameter | Model System | Concentration | Effect | Reference |

| Action Potential Duration (APD) | Canine Ventricular Cardiomyocytes | 100, 300, 1000 nM | Shortened APD and reduced short-term variability | [7] |

| Action Potential Duration (APD) | Canine Atrial Preparations | 100, 300 nM | Shortened APD50 and APD90 | [9] |

| Action Potential Duration (APD) | Canine Ventricular Preparations | 100, 300 nM | No significant change | [9] |

| Use-Dependent APD Shortening | Not Specified | 1 µM | Greater shortening at faster pacing rates | [18] |

| Spatial Dispersion of Repolarization | In vivo Canine Model (CAVB dogs) | 787 ± 265 nM | Significantly reduced | [7] |

Table 3: In Vivo Efficacy of this compound

| Model System | Condition | Dosing | Key Findings | Reference |

| Chronic Atrioventricular Block (CAVB) Dog Model | Dofetilide-induced Torsades de Pointes | 787 ± 265 nM (plasma concentration) | Completely abolished TdP | [7] |

| Intact Porcine Model | Autonomically-triggered Atrial Fibrillation | 0.4 mg/kg (IV) | Suppressed spontaneous induction of AF | [19] |

| Dahl Salt-Sensitive Rats | Diastolic Heart Failure | 0.5 and 1.0 mg/kg/day (in diet) | Improved diastolic function and reduced LV mass | [20] |

| Scn8aN1768D/+ Mouse Model | SCN8A Encephalopathy | 1.5 mg/kg/day (in chow) | Reduced seizure burden and prevented lethality | [14][21] |

| Scn1a+/- Mouse Model | Dravet Syndrome | 1.5 mg/kg/day (in chow) | Significantly reduced seizure frequency and improved survival | [22] |

Experimental Protocols

In Vitro Electrophysiology in Canine Ventricular Cardiomyocytes

-

Cell Isolation: Ventricular cardiomyocytes are isolated from canine hearts.

-

Action Potential Recording: Action potentials are elicited at a frequency of 0.5 Hz.[7]

-

Solutions:

-

Drug Application: this compound (at concentrations of 100, 300, or 1000 nM) is added to the superfusate after a 3-minute control period to assess its effect on repolarization.[7]

-

Data Analysis: Action potential duration at 90% repolarization (APD90) and its short-term variability are measured and normalized to baseline conditions.[7]

In Vivo Model of Torsades de Pointes in CAVB Dogs

-

Animal Model: Chronic atrioventricular block (CAVB) is surgically induced in dogs.

-

Arrhythmia Induction: Dofetilide is administered to induce early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[7]

-

Electrophysiological Mapping: Intramural cardiac electrical activity is mapped to assess the effects of this compound on the spatial dispersion of repolarization.[7]

-

Drug Administration: this compound is administered to determine its efficacy in suppressing dofetilide-induced arrhythmias.

Mouse Model of SCN8A Encephalopathy

-

Animal Model: Scn8aN1768D/+ mice, which carry a patient mutation leading to elevated persistent sodium current.[14][21]

-

Acute Seizure Induction: Maximal electroshock (MES) tests are conducted to assess acute anti-seizure activity of this compound.[14]

-

Chronic Treatment: this compound is administered in the chow (estimated dose of 1.5 mg/kg/day) to evaluate its long-term effects on spontaneous seizures and survival.[14]

-

Monitoring: Seizure burden is quantified, and survival is assessed using Kaplan-Meier analysis.[14]

Signaling Pathways and Experimental Workflows

Pathophysiological Signaling Cascade of Enhanced Late INa

Caption: Pathophysiological cascade initiated by enhanced late INa.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for assessing this compound's effects on cardiac action potentials.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the late sodium current. Its high potency and selectivity, demonstrated in a range of preclinical models of cardiac arrhythmias and epilepsy, underscore its potential for treating these debilitating conditions. The data presented in this guide highlight the significant anti-arrhythmic and anti-seizure efficacy of this compound, providing a solid foundation for further clinical development. The detailed experimental protocols and visual representations of signaling pathways and workflows offer valuable resources for researchers and drug development professionals working in this area. Continued investigation into the clinical applications of this compound is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. GS-967 - LKT Labs [lktlabs.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. glpbio.com [glpbio.com]

- 14. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Selective Cardiac Late Sodium Current Inhibitor GS-458967 Suppresses Autonomically Triggered Atrial Fibrillation in an Intact Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dravetfoundation.org [dravetfoundation.org]

In Vitro Pharmacological Profile of GS-458967: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-458967, also known as GS967, is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] This current, which results from a subpopulation of voltage-gated sodium channels (Nav1.5) that fail to fully inactivate, is enhanced in pathological conditions such as heart failure and long QT syndrome, contributing to cardiac arrhythmias. By selectively targeting INaL over the peak sodium current (INaP), GS-458967 represents a promising therapeutic agent for the treatment of these conditions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of GS-458967, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

GS-458967 exerts its antiarrhythmic effects primarily through the potent and selective inhibition of the late sodium current (INaL) in cardiomyocytes.[1] While it has a minimal effect on the peak sodium current (INaP) at therapeutic concentrations, it also exhibits a use-dependent block of INaP. This means that its blocking effect on the peak current becomes more pronounced at higher frequencies of channel activation. The preferential inhibition of INaL is a key feature of GS-458967, as it allows for the targeting of pathological sodium channel activity without significantly affecting normal cardiac conduction.

Quantitative In Vitro Data

The inhibitory potency of GS-458967 on the late sodium current has been quantified in various in vitro models. The following table summarizes the key quantitative data for GS-458967.

| Parameter | Value | Cell/Tissue Preparation | Experimental Condition |

| IC50 (INaL) | 0.13 µM | Ventricular myocytes | --- |

| IC50 (INaL) | 0.21 µM | Isolated hearts | --- |

| IC50 (use-dependent INaP block) | 0.07 µM | Cells expressing human cardiac voltage-gated sodium channel | --- |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings of Late Sodium Current (INaL) in HEK293 Cells Stably Expressing Human Nav1.5

This protocol is adapted from automated patch-clamp studies and is suitable for characterizing the inhibitory effect of GS-458967 on the late sodium current.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel, Nav1.5 (encoded by the SCN5A gene), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of individual cells.

2. Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to approximately 310 mOsm with glucose.

-

Intracellular (Pipette) Solution (in mM): 5 NaCl, 10 CsCl, 120 CsF, 0.1 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to approximately 300 mOsm with glucose.

3. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -100 mV to ensure the availability of the sodium channels.

-

To elicit the sodium current, a depolarizing voltage step to -10 mV for a duration of 300 ms is applied at a frequency of 0.33 Hz.

-

The late sodium current (INaL) is measured as the average current during the final 100 ms of the 300 ms depolarizing pulse.

-

GS-458967 is acutely applied to the bath solution at various concentrations to determine its inhibitory effect on INaL.

Visualizations

Mechanism of Action on the Voltage-Gated Sodium Channel

References

GS967: A Deep Dive into its Anti-Arrhythmic Properties

For Researchers, Scientists, and Drug Development Professionals

GS967, a potent and selective inhibitor of the late sodium current (INaL), has emerged as a promising anti-arrhythmic agent. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in cardiac electrophysiology.

Core Mechanism of Action: Selective Inhibition of the Late Sodium Current

This compound, also known as GS-458967, is a triazolopyridine derivative that exhibits high selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] The late sodium current is a sustained component of the fast sodium current that can be enhanced under pathological conditions such as ischemia, heart failure, and certain genetic mutations.[3][4] This enhancement of INaL contributes to intracellular sodium and calcium overload, leading to early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.[5][6]

By selectively inhibiting INaL, this compound effectively suppresses these arrhythmogenic triggers without significantly affecting the normal cardiac action potential upstroke, which is governed by the peak sodium current.[5][7] This selectivity is crucial as it minimizes the risk of pro-arrhythmic effects and negative impacts on cardiac conduction that can be associated with non-selective sodium channel blockers.[8][9]

Signaling Pathway and Electrophysiological Consequences

The primary signaling pathway influenced by this compound is the modulation of sodium ion influx during the cardiac action potential. The diagram below illustrates the mechanism by which this compound exerts its anti-arrhythmic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the electrophysiological and anti-arrhythmic effects of this compound.

Table 1: Effects of this compound on Action Potential Parameters

| Parameter | Species/Model | Concentration | Effect | Reference |

| Action Potential Duration (APD) | Canine Purkinje Fibers | 10-300 nM | Concentration-dependent reduction | [5] |

| APD | Canine Ventricular Cardiomyocytes | 100-1000 nM | Shortened | [8] |

| APD Variability | Ventricular Myocytes | 10-300 nM | Decreased | [7] |

| Atrial Refractoriness | Rabbit Hearts | 0.3 µM | Increased | [1] |

| Ventricular Refractoriness | Rabbit Hearts | 0.03-0.3 µM | No significant change before stretch | [1] |

Table 2: Anti-Arrhythmic Efficacy of this compound

| Arrhythmia Model | Species/Model | Concentration | Effect | Reference |

| Dofetilide-induced Torsades de Pointes (TdP) | Chronic Atrioventricular Block (CAVB) Dogs | 0.1 mg/kg | Terminated all TdP episodes | [8] |

| Stretch-induced Ventricular Fibrillation | Rabbit Hearts | 0.3 µM | Attenuated stretch-induced changes | [1] |

| E-4031 or ATX-II induced EADs | Canine Purkinje Fibers | 30-100 nM | Abolished EADs and triggered activity | [5] |

| Isoproterenol/High Ca2+ induced DADs | Canine Purkinje Fibers and PV/SVC Sleeves | 30-100 nM | Reduced or abolished DADs and triggered activity | [5] |

| Ischemia-induced Alternans | Pig Hearts | N/A | Prevented increases in alternans | [7] |

Table 3: Inhibitory Concentrations (IC50) of this compound

| Parameter | Preparation | IC50 | Reference |

| Late INa | Ventricular Myocytes | 0.13 µM | [7] |

| Late INa | Isolated Hearts | 0.21 µM | [7] |

| Use-Dependent Block of INaP | hiPSC-derived Cardiomyocytes | 0.07 µM | [10] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-arrhythmic properties of this compound.

Langendorff-Perfused Rabbit Heart Model for Stretch-Induced Arrhythmias

This protocol is adapted from studies investigating the effects of this compound on mechanically induced arrhythmias.[1]

Objective: To assess the effect of this compound on stretch-induced changes in cardiac electrophysiology.

Experimental Workflow:

Methodology:

-

Heart Preparation: Hearts are excised from anesthetized rabbits and immediately mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with a modified Tyrode's solution, oxygenated and maintained at a constant temperature.

-

Electrode Placement: Multiple epicardial electrodes are placed on the atrial and ventricular surfaces for high-resolution mapping of electrical activity.

-

Baseline Recordings: Atrial and ventricular refractoriness and other electrophysiological parameters are recorded under control conditions.

-

Induction of Stretch: Acute myocardial stretch is induced by increasing the intraventricular pressure.

-

This compound Administration: this compound is perfused at various concentrations (e.g., 0.03, 0.1, and 0.3 µM).

-

Data Acquisition and Analysis: Electrophysiological parameters are recorded before and during stretch, both in the absence and presence of this compound. Data analysis focuses on changes in refractoriness, conduction velocity, and the characteristics of ventricular fibrillation.[1]

Isolated Canine Ventricular Cardiomyocyte and Purkinje Fiber Electrophysiology

This protocol is based on in vitro studies assessing the direct cellular effects of this compound.[5][8]

Objective: To determine the effects of this compound on action potential characteristics and induced afterdepolarizations in isolated cardiac cells.

Methodology:

-

Cell Isolation: Ventricular myocytes and Purkinje fibers are isolated from canine hearts.

-

Electrophysiological Recordings: Transmembrane action potentials are recorded using standard microelectrode techniques.

-

Induction of Arrhythmogenic Triggers:

-

This compound Application: this compound is superfused at various concentrations (e.g., 10-1000 nM).

-

Data Analysis: Changes in action potential duration, amplitude, maximum upstroke velocity, and the incidence and amplitude of EADs and DADs are quantified.[5][8]

Conclusion

This compound demonstrates potent anti-arrhythmic properties primarily through the selective inhibition of the late sodium current. This mechanism effectively suppresses arrhythmogenic triggers such as EADs and DADs with minimal impact on normal cardiac conduction. The quantitative data from a range of in vitro and in vivo models consistently support its efficacy in various arrhythmia settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a novel anti-arrhythmic therapeutic.

References

- 1. Effects of the Inhibition of Late Sodium Current by this compound on Stretch-Induced Changes in Cardiac Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mexiletine-like cellular electrophysiological effects of this compound in canine ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. antiarrhythmic-effects-of-the-highly-selective-late-sodium-channel-current-blocker-gs-458967 - Ask this paper | Bohrium [bohrium.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GS967 on Action Potential Duration in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS967 is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes. This persistent inward current, although small in magnitude compared to the peak sodium current, plays a crucial role in determining the action potential duration (APD). Pathological enhancement of INaL is associated with numerous cardiac arrhythmias, making it a key therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cardiomyocyte action potential duration, and detailed experimental protocols for assessing these effects.

Introduction

The cardiac action potential is a complex interplay of various ion currents that govern the heart's electrical activity and contractility. The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the action potential. Under normal physiological conditions, INaL contributes to the maintenance of the plateau and influences the overall duration of the action potential. However, in pathological states such as long QT syndrome, heart failure, and ischemia, an enhancement of INaL can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to life-threatening arrhythmias.

This compound (also known as GS-458967) has emerged as a highly selective inhibitor of INaL, demonstrating significant potential as an antiarrhythmic agent. Its mechanism of action involves the specific blockade of the late component of the sodium current with minimal effects on the peak sodium current (INaP), thus avoiding the adverse effects associated with traditional sodium channel blockers, such as slowed conduction. This guide delves into the technical details of this compound's electrophysiological effects on cardiomyocytes.

Mechanism of Action of this compound

This compound exerts its primary effect by selectively binding to and inhibiting the voltage-gated sodium channels (Nav1.5) that are responsible for the late sodium current. This selective inhibition leads to a reduction in the net inward current during the plateau phase of the action potential, thereby accelerating repolarization and shortening the APD.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound modulates the cardiomyocyte action potential.

Quantitative Effects of this compound on Cardiomyocyte Electrophysiology

The following tables summarize the quantitative data on the effects of this compound on various electrophysiological parameters in cardiomyocytes from different experimental models.

Table 1: Inhibitory Potency of this compound on Late Sodium Current (INaL)

| Parameter | Species/Cell Type | Value | Reference |

| IC50 | Canine Ventricular Myocytes | ~200 nM | [1] |

| IC50 | Rabbit Ventricular Myocytes | 57 nM | [2] |

Table 2: Effect of this compound on Action Potential Duration (APD)

| Concentration | Species/Cell Type | APD Change | Pacing Cycle Length | Reference |

| 10-300 nM | Canine Purkinje Fibers | Concentration-dependent reduction | 1000, 500, 300 ms | [3] |

| 100 nM | Canine Atria | APD90 shortened | 500 ms | [1] |

| 300 nM | Canine Atria | APD90 shortened | 500 ms | [1] |

| 100 nM | Canine Ventricles | Little change in APD90 | 500 ms | [1] |

| 300 nM | Canine Ventricles | Little change in APD90 | 500 ms | [1] |

| 0.3 µM | Human Ventricular Myocytes | Reversed E-4031-induced APD prolongation | 1 Hz | [4] |

Table 3: Use-Dependent Block of Peak Sodium Current (INaP) by this compound

| Parameter | Cell Type | Value | Reference |

| IC50 | Human iPSC-derived Cardiomyocytes | 0.07 µM | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's impact on cardiomyocyte action potential duration.

Cardiomyocyte Isolation

-

Animal Models: Canine or rabbit hearts are commonly used.

-

Enzymatic Digestion: Hearts are mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Cell Storage: Isolated myocytes are stored in a high-K+ solution at room temperature and used for electrophysiological recordings within 8-12 hours.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is employed to record action potentials and ion currents from single cardiomyocytes.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by gentle suction to gain electrical access to the cell's interior.

-

Data Acquisition: Action potentials are recorded in current-clamp mode, and sodium currents are recorded in voltage-clamp mode using a patch-clamp amplifier and a data acquisition system.

Measurement of Action Potential Duration (APD)

-

Pacing: Cardiomyocytes are stimulated at a constant frequency (e.g., 1 Hz) using brief depolarizing current pulses to elicit action potentials.

-

APD Measurement: APD is typically measured at 50% (APD50) and 90% (APD90) of repolarization.

-

Drug Application: this compound is applied to the external solution at various concentrations, and the resulting changes in APD are recorded and analyzed.

Measurement of Late Sodium Current (INaL)

-

Voltage Protocol: A long depolarizing voltage step (e.g., from -120 mV to -20 mV for 500 ms) is applied to elicit both the peak and late sodium currents.

-

Current Measurement: INaL is measured as the sustained current towards the end of the depolarizing pulse.

-

Pharmacological Isolation: Other ion currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ current, E-4031 for IKr) to isolate the sodium current.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for assessing the impact of this compound on cardiomyocyte APD.

Discussion and Conclusion

The selective inhibition of the late sodium current by this compound represents a promising therapeutic strategy for the management of cardiac arrhythmias associated with APD prolongation. The data presented in this guide demonstrate that this compound effectively shortens APD in a concentration-dependent manner in various cardiomyocyte models. Its high selectivity for INaL over INaP suggests a favorable safety profile with a lower risk of proarrhythmic effects related to conduction slowing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. sketchviz.com [sketchviz.com]

- 5. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on GS967 for long QT syndrome

An In-depth Technical Guide: Preliminary Studies on GS-967 for Long QT Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long QT Syndrome (LQTS) is a genetic cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which predisposes individuals to life-threatening arrhythmias such as Torsades de Pointes (TdP) and polymorphic ventricular tachycardia (PVT).[1][2] These arrhythmias can lead to sudden cardiac death. A key pathological feature in some forms of LQTS is an enhancement of the late sodium current (INaL), which contributes to delayed ventricular repolarization and the formation of early afterdepolarizations (EADs), the primary triggers for TdP.[1][3]

GS-967 (also known as GS-458967) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[4] Its mechanism of action makes it a promising therapeutic candidate for counteracting the reduced repolarization reserve seen in LQTS. This technical guide summarizes the key findings from preliminary preclinical studies investigating the efficacy and mechanism of action of GS-967 in the context of Long QT Syndrome.

Mechanism of Action

GS-967 selectively inhibits the late component of the sodium current (INaL) with high potency.[4][5] This selectivity is crucial, as it has minimal effect on the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[5] By specifically targeting the aberrant late current, GS-967 can address the primary ionic disturbance in certain LQTS subtypes without significantly compromising normal cardiac conduction. The primary antiarrhythmic effect of GS-967 in LQTS models stems from its ability to prevent EADs and subsequent PVT by normalizing intracellular sodium and calcium homeostasis.[1][6]

The proposed signaling pathway for GS-967's antiarrhythmic effect in Long QT Syndrome Type 2 (LQT2) involves a cascade of ionic events initiated by the inhibition of INaL. This leads to a reduction in intracellular sodium overload, which in turn enhances the activity of the sodium-calcium exchanger (NCX) to extrude calcium from the myocyte. This ultimately reduces calcium-mediated EADs.

References

- 1. Late INa Blocker this compound Supresses Polymorphic Ventricular Tachycardia in a Transgenic Rabbit Model of Long QT Type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Late INa blocker this compound Suppress Polymorphic VT in a Transgenic Rabbit Model of Long QT Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective late sodium current inhibitor GS‐458967 suppresses Torsades de Pointes by mostly affecting perpetuation but not initiation of the arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Molecular Target of GS-967

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor of the cardiac late sodium current (INaL). This persistent component of the fast sodium current (INa) plays a crucial role in the pathophysiology of various cardiac and neurological disorders. Unlike the transient peak sodium current responsible for the rapid upstroke of the action potential, the late sodium current results from a small fraction of voltage-gated sodium channels that fail to inactivate or reopen during the plateau phase. Elevated INaL can lead to cellular sodium and calcium overload, contributing to arrhythmias, myocardial ischemia, and certain forms of epilepsy. This guide provides a comprehensive overview of the molecular target of GS-967, its mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: The Voltage-Gated Sodium Channel

The primary molecular target of GS-967 is the voltage-gated sodium channel (Nav). Specifically, GS-967 exhibits a high degree of selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP)[1]. This selectivity is a key therapeutic advantage, as it allows for the modulation of pathological channel activity with minimal impact on normal cardiac conduction and neuronal excitability.

Voltage-gated sodium channels are complex transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and localization. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the pore loop between S5 and S6 forms the selectivity filter.

Mechanism of Action

GS-967 exerts its inhibitory effect on the late sodium current through a distinct mechanism of action that involves the modulation of the channel's gating properties. It demonstrates a profound effect on sodium channel inactivation, a critical process for regulating channel activity.

Key aspects of GS-967's mechanism include:

-

Preferential Inhibition of Late INa: GS-967 is significantly more potent in inhibiting the persistent or late sodium current compared to the transient peak current, with a reported 42-fold preference[1].

-

Use-Dependent Block: The inhibitory effect of GS-967 is frequency-dependent, meaning it becomes more pronounced with higher frequencies of channel activation. This property, known as use-dependent block, is characteristic of drugs that bind to the channel in its open or inactivated states[2][3].

-

Modulation of Inactivation: GS-967 enhances both fast and slow inactivation of the sodium channel. It shifts the voltage dependence of steady-state inactivation to more hyperpolarized potentials, slows the recovery from fast inactivation, and accelerates the onset of slow inactivation[3][4][5]. This stabilization of the inactivated state reduces the availability of channels to conduct the late current.

Quantitative Data

The following tables summarize the key quantitative data for GS-967 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GS-967

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Late INa) | 0.13 µM | Ventricular Myocytes | [2] |

| IC50 (Late INa) | 0.21 µM | Isolated Hearts | [2] |

| IC50 (Use-Dependent Block of INaP) | 0.07 µM | hiPSC-derived Cardiomyocytes | [6] |

| Apparent IC50 (ATX-II induced APD prolongation) | ~10 nM | Ventricular Myocytes | [2] |

| KON (Apparent Binding Rate) | 25.7 µM-1s-1 | hiPSC-derived Cardiomyocytes | [7] |

| KOFF (Apparent Unbinding Rate) | 1.58 s-1 | hiPSC-derived Cardiomyocytes | [7] |

Table 2: In Vivo Efficacy of GS-967

| Parameter | Value | Animal Model | Reference |

| EC50 (MES-induced seizures) | 1.1 ± 0.23 mg/kg | Scn8aD/+ Mice | [4] |

| EC50 (MES-induced seizures) | 0.70 ± 0.22 mg/kg | Wild-Type Mice | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of GS-967.

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for studying the effects of GS-967 on the electrical properties of isolated cells.

Objective: To measure the peak and late sodium currents in the absence and presence of GS-967 and to assess its effects on channel gating properties.

Materials:

-

Isolated cardiomyocytes or neurons

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for micropipette fabrication

-

External (Tyrode's) and internal (pipette) solutions

-

GS-967 stock solution (e.g., 10 mM in DMSO)

-

Perfusion system

Protocol:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine, rabbit) or neurons from specific brain regions (e.g., hippocampus) using enzymatic digestion.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Solution Preparation:

-

External Solution (example for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (example for cardiomyocytes): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single, healthy cell.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply specific voltage protocols to elicit and measure peak and late sodium currents. For example, a depolarizing step to -20 mV for 200-500 ms can be used.

-

To measure late INa, the current is typically measured at the end of the depolarizing pulse.

-

-

GS-967 Application:

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of GS-967.

-

Allow sufficient time for the drug effect to reach a steady state before recording post-drug currents.

-

-

Data Analysis:

-

Measure the peak and late current amplitudes before and after drug application.

-

Analyze the voltage-dependence of activation and inactivation by applying appropriate voltage protocols.

-

Assess use-dependent block by applying a train of depolarizing pulses at different frequencies.

-

In Vivo Seizure Models

Animal models are crucial for evaluating the anticonvulsant effects of GS-967.

Objective: To determine the efficacy of GS-967 in suppressing seizures in rodent models of epilepsy.

Materials:

-

Genetically modified mice with epilepsy-causing mutations (e.g., Scn1a+/- for Dravet syndrome, Scn8aN1768D/+) or wild-type mice.

-

GS-967 formulation for oral administration (e.g., in chow or solubilized in a suitable vehicle).

-

Maximal electroshock (MES) stimulator.

-

Video monitoring equipment for seizure observation.

Protocol:

-

Animal Dosing:

-

Administer GS-967 to the animals. For chronic studies, this can be done by incorporating the drug into the chow[3]. For acute studies, oral gavage can be used.

-

Include a vehicle control group.

-

-

Maximal Electroshock (MES) Test:

-

Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

-

Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.

-

Determine the dose-response relationship and calculate the EC50 for seizure protection.

-

-

Spontaneous Seizure Monitoring:

-

For genetic models with spontaneous seizures, continuously monitor the animals using video-EEG for a defined period.

-

Quantify the frequency and duration of seizures in treated versus untreated animals.

-

-

Data Analysis:

-

Compare the seizure incidence and severity between the GS-967 treated and control groups using appropriate statistical tests.

-

Visualizations

Signaling Pathway

Caption: Mechanism of GS-967 action on the voltage-gated sodium channel.

Experimental Workflow: Whole-Cell Voltage Clamp

Caption: Workflow for assessing GS-967 effects using whole-cell voltage clamp.

Logical Relationship: Therapeutic Rationale

Caption: Therapeutic rationale for the inhibition of the late sodium current by GS-967.

Conclusion

GS-967 is a highly selective inhibitor of the late sodium current, a pathological component of the total sodium current in excitable cells. Its mechanism of action, centered on the modulation of voltage-gated sodium channel inactivation, provides a targeted approach to treating disorders associated with INaL hyperactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel sodium channel modulators. The distinct profile of GS-967 highlights the therapeutic potential of selectively targeting the late sodium current for the treatment of cardiac arrhythmias and certain forms of epilepsy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dravetfoundation.org [dravetfoundation.org]

- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. glpbio.com [glpbio.com]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for GS-967 in Patch-Clamp Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective inhibitor of the late sodium current (INaL) with significant anti-arrhythmic and anti-convulsant properties.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels (Nav), making it a valuable tool for studying sodium channel physiology and a potential therapeutic agent for channelopathies.[3][4] These application notes provide detailed protocols and recommended concentrations for utilizing GS-967 in patch-clamp electrophysiology experiments.

Mechanism of Action

GS-967 exhibits a preferential inhibition of the persistent or late component of the sodium current (INaL) over the peak sodium current (INaP).[1][2] This selectivity is crucial for its therapeutic potential, as it can reduce cellular hyperexcitability associated with augmented INaL without significantly affecting the normal action potential upstroke. Furthermore, GS-967 induces a use-dependent block of INaP, meaning its inhibitory effect increases with the frequency of channel activation.[2][5][6] This is achieved by modulating the inactivation kinetics of the sodium channel, specifically by enhancing slow inactivation and slowing the recovery from both fast and slow inactivation.[2][6]

Data Presentation

The following table summarizes the effective concentrations of GS-967 used in various patch-clamp experiments on different cell types.

| Cell Type | Target Current | GS-967 Concentration | Observed Effect | Reference |

| Human Cardiac Nav1.5 (HEK293 or CHO cells) | Peak INa (INaP) | 1 µM | Minimal or no effect on peak current at low frequencies. | [1] |

| Human Cardiac Nav1.5 (HEK293 cells) | Use-Dependent Block of INaP | IC50 = 0.07 µM | Potent frequency-dependent block of the peak sodium current. | [2] |

| Human iPSC-derived Cardiomyocytes | Use-Dependent Block of INaP | IC50 = 0.07 µM | More potent use-dependent block compared to ranolazine and lidocaine. | [5][7] |

| Mouse Scn5a-1798insD+/- Cardiomyocytes | Late INa (INaL) | 300 nmol/L | Reduction of INaL and action potential duration. | [5] |

| Canine Ventricular Myocytes | Late INa (INaL) | 1 µM | Significant suppression of INaL (80.4 ± 2.2% reduction). | [8] |

| Mouse Hippocampal Pyramidal Neurons | Peak INa (INaP) | 2 µM | Inhibition of peak sodium current density. | [6] |

| Mouse Hippocampal Pyramidal Neurons | Persistent INa | Not specified | Potent block of persistent sodium current. | [3] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings in Mammalian Cell Lines (e.g., HEK293, CHO)

This protocol is suitable for studying the effects of GS-967 on heterologously expressed sodium channels.

Cell Preparation:

-

Culture cells expressing the desired sodium channel subtype to 60-80% confluency.

-

Dissociate cells using a gentle non-enzymatic dissociation solution or brief trypsinization.

-

Plate dissociated cells onto glass coverslips for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.

Recording Procedure:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.

-

Hold the cell at a membrane potential of -120 mV.

-

To measure peak INa, apply depolarizing voltage steps (e.g., to -10 mV for 200 ms) from the holding potential.

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of GS-967 (e.g., 0.01 - 10 µM). Stock solutions of GS-967 are typically prepared in DMSO.[1]

-

Record currents after a 5-minute incubation period to allow for drug equilibration.[5]

Automated Patch-Clamp Recordings in Human iPSC-derived Cardiomyocytes

This protocol is adapted for high-throughput screening of GS-967's effects using automated patch-clamp systems like the SyncroPatch 768PE.[7][9]

Cell Preparation:

-

Culture hiPSC-CMs according to standard protocols.

-

On the day of the experiment, wash cells with a Ca2+/Mg2+-free buffer.

-

Dissociate cells into a single-cell suspension using an appropriate enzyme solution.

-

Resuspend cells in the external recording solution.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 50 CsCl, 60 CsF, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

-

Load the cell suspension and recording solutions into the automated patch-clamp system.

-

The system will automatically perform cell capture, sealing, and whole-cell formation.

-

Set the holding potential to -120 mV.

-

Apply voltage protocols to measure peak and late sodium currents. For example, depolarize to -10 mV every 5 seconds.[5]

-

Apply different concentrations of GS-967 to the cells and record the resulting currents.

Whole-Cell Recordings in Acutely Dissociated Neurons

This protocol is for investigating the effects of GS-967 on native sodium channels in neurons.

Cell Preparation:

-

Acutely dissociate pyramidal neurons from the hippocampus of mice as previously described.[3][6]

-

Briefly, brain slices are digested with a protease, and cells are mechanically triturated.

Solutions:

-

External Solution (in mM): 20 NaCl, 100 N-methyl-D-glucamine, 10 HEPES, 1.8 CaCl2, 2 MgCl2, 20 Tetraethylammonium chloride. Adjust pH to 7.35 with HCl.[3]

-

Internal Solution (in mM): 105 CsF, 20 CsCl, 5 NaF, 2 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Procedure:

-

Follow the general whole-cell patch-clamp procedure described in Protocol 1.

-

To measure persistent sodium current, use a slow voltage ramp protocol or long depolarizing steps and measure the tetrodotoxin-sensitive current.

-

Apply GS-967 (e.g., 2 µM) to the external solution to investigate its effects on peak and persistent sodium currents, as well as on channel inactivation properties.[6]

Mandatory Visualizations

Caption: Mechanism of action of GS-967 on voltage-gated sodium channels.

Caption: General workflow for a patch-clamp experiment with GS-967.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Use-Dependent Block of Human Cardiac Sodium Channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel sodium channel modulator GS-458967 (this compound) is an effective treatment in a mouse model of SCN8A encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dravetfoundation.org [dravetfoundation.org]

- 7. biorxiv.org [biorxiv.org]

- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 9. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of GS-9688 in Rodent Models of Epilepsy

Disclaimer: The following application notes and protocols are a synthesized guide for researchers. As of the last update, there are no peer-reviewed studies detailing the administration of the Toll-like receptor 8 (TLR8) agonist, GS-9688 (Selgantolimod), specifically in rodent models of epilepsy. The protocols described herein are proposed methodologies based on the known pharmacology of GS-9688 in other rodent models and established, standardized procedures for inducing and evaluating epilepsy in rodents. Researchers should consider these as starting points and conduct pilot studies to determine optimal dosing, timing, and endpoints for their specific experimental questions.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. A growing body of evidence suggests that neuroinflammatory processes contribute to the pathogenesis and progression of epilepsy. Toll-like receptors (TLRs), key components of the innate immune system, have been implicated in modulating neuroinflammation. GS-9688 is a potent and selective oral agonist for TLR8, a receptor that recognizes single-stranded RNA.[1][2] Activation of TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, including IL-12.[3][4][5] Investigating the effects of GS-9688 in rodent models of epilepsy could provide valuable insights into the role of the TLR8 signaling pathway in seizure generation and epileptogenesis.

These application notes provide a comprehensive overview of a proposed experimental framework for administering GS-9688 to rodent models of epilepsy, including detailed protocols for epilepsy induction, drug administration, and endpoint analysis.

Signaling Pathway of GS-9688

GS-9688, as a TLR8 agonist, initiates an intracellular signaling cascade upon binding to its receptor within the endosomes of immune cells like microglia and other myeloid cells.[2][6] This signaling is primarily mediated through the MyD88-dependent pathway.

Caption: TLR8 signaling pathway initiated by GS-9688.

Experimental Protocols

A critical aspect of studying the effects of GS-9688 on epilepsy is the choice of a suitable animal model. The pilocarpine-induced model of temporal lobe epilepsy is a widely used and well-characterized model that recapitulates many features of human epilepsy.[7][8][9]

Proposed Experimental Workflow

The following diagram outlines a potential experimental workflow for assessing the efficacy of GS-9688 in a rodent model of epilepsy.

Caption: Proposed experimental workflow for GS-9688 administration.

Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats

This protocol is adapted from established methods to induce temporal lobe epilepsy.[8][9]

-

Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.

-

Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.[8]

-

Induction of Status Epilepticus (SE): Administer pilocarpine hydrochloride (320-380 mg/kg, i.p.).[8] The dose may need to be optimized for the specific rat strain and supplier.

-

Seizure Monitoring: Continuously monitor the animals for behavioral seizures using a modified Racine scale (see Table 2). The onset of SE is defined by continuous seizure activity or recurrent seizures without recovery of consciousness.

-

Termination of SE: After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[9]

-

Post-SE Care: Provide supportive care, including subcutaneous injections of saline for hydration and softened food, for several days following SE.

-

Latent Period: Allow a latent period of 2-4 weeks for the development of spontaneous recurrent seizures (the chronic epileptic phase).

Protocol 2: Administration of GS-9688

This proposed protocol is based on oral administration in other rodent models.

-

Compound Preparation: Prepare GS-9688 in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and should be tested for any effects on seizure activity. A common vehicle for oral administration is 0.5% methylcellulose.

-

Dosing: Based on studies in woodchucks, proposed starting doses for rodents could be in the range of 1-3 mg/kg.[10] A dose-response study is highly recommended to determine the optimal dose for neuroinflammatory modulation without inducing systemic side effects.

-

Route of Administration: Oral gavage is the recommended route to align with the clinical development of GS-9688.[10]

-

Treatment Schedule:

-

Prophylactic Treatment: Begin administration of GS-9688 during the latent period (e.g., starting 24 hours post-SE) to investigate its effects on epileptogenesis.

-

Therapeutic Treatment: Begin administration after the confirmation of spontaneous recurrent seizures to assess its effects on established epilepsy.

-

Frequency: A once-daily or every-other-day administration schedule could be a starting point. The exact frequency should be determined based on the pharmacokinetics of GS-9688 in the specific rodent species, if available.

-

Protocol 3: Monitoring and Endpoints

-

Video-EEG Monitoring: Continuous video-electroencephalography (EEG) monitoring is the gold standard for quantifying seizure frequency and duration.[11][12][13] EEG electrodes should be implanted prior to epilepsy induction.

-

Behavioral Seizure Scoring: Behavioral seizures should be scored using a standardized scale, such as the Racine scale, to correlate with EEG findings.

-

Molecular and Histological Analysis: At the end of the study, brain tissue should be collected for analysis of:

-

Neuroinflammatory markers (e.g., cytokine levels of IL-12, TNF-α via ELISA or qPCR).

-

Microglial and astrocyte activation (e.g., immunohistochemistry for Iba1 and GFAP).

-

Neuronal injury and cell loss (e.g., Fluoro-Jade or NeuN staining).

-

Data Presentation

Quantitative data should be collected and organized to allow for clear comparison between treatment groups. The following tables are templates for data collection.

Table 1: Proposed Experimental Groups

| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (animals) |

|---|---|---|---|---|---|

| 1 | Sham + Vehicle | N/A | Oral Gavage | Daily | 10 |

| 2 | Epilepsy + Vehicle | N/A | Oral Gavage | Daily | 12 |

| 3 | Epilepsy + GS-9688 | 1.0 | Oral Gavage | Daily | 12 |

| 4 | Epilepsy + GS-9688 | 3.0 | Oral Gavage | Daily | 12 |

Table 2: Modified Racine Scale for Behavioral Seizure Scoring

| Score | Behavioral Manifestation |

|---|---|

| 1 | Mouth and facial movements, ear twitching, eye blinking |

| 2 | Head nodding, chewing |

| 3 | Forelimb clonus |

| 4 | Rearing with forelimb clonus |

| 5 | Rearing and falling with loss of posture (generalized tonic-clonic seizure) |

Table 3: Template for Seizure Quantification Data

| Group | Average Seizure Frequency (seizures/day) | Average Seizure Duration (seconds) | Latency to First Spontaneous Seizure (days) |

|---|---|---|---|

| Epilepsy + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Epilepsy + GS-9688 (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 4: Template for Biomarker Analysis

| Group | Hippocampal IL-12 (pg/mg tissue) | Hippocampal Iba1+ cells/mm² | Hippocampal Neuronal Count (CA1) |

|---|---|---|---|

| Sham + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Epilepsy + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Epilepsy + GS-9688 (1.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Epilepsy + GS-9688 (3.0 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The administration of the TLR8 agonist GS-9688 in rodent models of epilepsy presents a novel avenue for investigating the role of innate immunity in seizure disorders. The protocols and frameworks provided here offer a starting point for researchers to explore the potential anti-epileptogenic or anti-seizure effects of modulating the TLR8 pathway. Due to the lack of direct precedent, careful planning of pilot studies to establish optimal dosing and to monitor for potential adverse effects is essential for the successful implementation of these experiments.

References

- 1. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]

- 2. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]

- 9. Pilocarpine-induced status epilepticus. [bio-protocol.org]

- 10. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]

- 11. documentsdelivered.com [documentsdelivered.com]

- 12. Video: Author Spotlight: Obtaining High-Quality CSF and Blood Samples for Epilepsy Biomarker Discovery [jove.com]

- 13. youtube.com [youtube.com]

Introduction